molecular formula C12H12N2O B578571 5-(4-Methoxyphenyl)pyridin-3-amine CAS No. 1225522-97-3

5-(4-Methoxyphenyl)pyridin-3-amine

Cat. No. B578571
CAS RN: 1225522-97-3
M. Wt: 200.241
InChI Key: HGCNGZKPNLGFSM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-3-amine is a chemical compound with the molecular formula C12H12N2O . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, and organic solvents .


Synthesis Analysis

The synthesis of compounds similar to 5-(4-Methoxyphenyl)pyridin-3-amine often involves multi-step processes. For instance, pyrrolidine derivatives can be obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Other methods include the application of palladium-catalyzed Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)pyridin-3-amine is characterized by a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring carries a methoxy group. The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving 5-(4-Methoxyphenyl)pyridin-3-amine are diverse and depend on the specific synthetic strategies used. For example, the compound can undergo reactions with Grignard reagents to afford substituted pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methoxyphenyl)pyridin-3-amine include a molecular weight of 200.24 . The compound is a solid at room temperature .

Safety and Hazards

The safety data sheet for 5-(4-Methoxyphenyl)pyridin-3-amine indicates that it may cause respiratory irritation . It is recommended to keep the compound in a dark place and under an inert atmosphere .

Future Directions

The future directions for research on 5-(4-Methoxyphenyl)pyridin-3-amine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This is due to the increased interest in heterocyclic scaffolds for the development of clinically active drugs .

properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCNGZKPNLGFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735036
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyridin-3-amine

CAS RN

1225522-97-3
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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